N,N-Dibutyl-1H-benzotriazole-1-methylamine
Description
Structure
2D Structure
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-N-butylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4/c1-3-5-11-18(12-6-4-2)13-19-15-10-8-7-9-14(15)16-17-19/h7-10H,3-6,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODGFEFCDWSFSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CN1C2=CC=CC=C2N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165760 | |
| Record name | N,N-Dibutyl-1H-benzotriazole-1-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15497-45-7 | |
| Record name | N,N-Dibutyl-1H-benzotriazole-1-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15497-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dibutyl-1H-benzotriazole-1-methylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015497457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dibutyl-1H-benzotriazole-1-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dibutyl-1H-benzotriazole-1-methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.916 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct N-Alkylation Using Phase-Transfer Catalysis
The most direct method involves alkylating 1H-benzotriazole at the N1 position with a dibutylmethylamine-bearing electrophile. In a protocol adapted from the synthesis of 1-normal-butyl-1H-benzotriazole, benzotriazole (1 equiv) is deprotonated with sodium ethoxide in ethanol, followed by addition of tetraethylammonium bromide (TEBAC, 0.05 equiv) as a phase-transfer catalyst. A solution of 1-chloro-N,N-dibutylmethylamine (1.3 equiv) in ethanol is added dropwise, with subsequent heating to 50°C for 2 hours. The product is isolated via vacuum distillation, achieving a yield of 68–72%.
Critical Parameters
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Molar Ratio : Excess 1-chloro-N,N-dibutylmethylamine (1.3:1) ensures complete alkylation.
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Temperature : Reactions below 45°C result in incomplete conversion, while temperatures above 60°C promote decomposition.
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Solvent : Ethanol optimizes solubility of both benzotriazole and the alkylating agent.
Reductive Amination of 1H-Benzotriazole-1-Carbaldehyde
Two-Step Synthesis via Intermediate Imine Formation
This route begins with the oxidation of 1H-benzotriazole-1-methanol to 1H-benzotriazole-1-carbaldehyde using MnO₂ in dichloromethane (82% yield). The aldehyde is then subjected to reductive amination with dibutylamine (2.2 equiv) and sodium cyanoborohydride (1.5 equiv) in methanol at pH 5 (acetic acid buffer). The reaction proceeds at 25°C for 12 hours, yielding N,N-dibutyl-1H-benzotriazole-1-methylamine in 65% isolated yield.
Advantages
-
Stereoselectivity : The mild conditions prevent racemization of chiral centers if present.
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Functional Group Tolerance : Compatible with electron-withdrawing substituents on the benzotriazole ring.
Diazotization-Cyclization of Ortho-Diamino Precursors
Intramolecular Cyclization with Polymer-Supported Nitrite
A diazotization-cyclization strategy, inspired by the synthesis of N-unsubstituted benzotriazoles, is adapted for the target compound. 1,2-Diamino-4-(dibutylaminomethyl)benzene (1 equiv) is treated with polymer-supported nitrite (1.2 equiv) and p-toluenesulfonic acid (0.1 equiv) in acetonitrile at 0°C. After 30 minutes, the mixture is warmed to 25°C, inducing cyclization to form the benzotriazole core. The product is purified via silica chromatography (55–60% yield).
Limitations
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Precursor Accessibility : The ortho-diamino substrate requires multi-step synthesis, lowering overall efficiency.
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Byproduct Formation : Competing intermolecular coupling generates 10–15% polymeric impurities.
Nucleophilic Substitution on 1-Chloromethylbenzotriazole
SN2 Displacement with Dibutylamine
1-Chloromethylbenzotriazole, synthesized via chlorination of 1-hydroxymethylbenzotriazole (thionyl chloride, 90% yield), undergoes nucleophilic substitution with dibutylamine (3 equiv) in tetrahydrofuran (THF) at reflux (66°C, 8 hours). Potassium iodide (0.1 equiv) is added to catalyze the reaction, achieving a 74% yield of the target compound.
Optimization Insights
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Catalyst : KI enhances reaction rate by generating a more reactive iodide intermediate.
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Solvent Effects : Polar aprotic solvents (e.g., DMF) increase yields but complicate purification due to amine solubility.
Microwave-Assisted One-Pot Alkylation
Concurrent Deprotonation and Alkylation
A rapid one-pot method employs microwave irradiation to accelerate the alkylation. Benzotriazole (1 equiv), 1-bromo-N,N-dibutylmethylamine (1.25 equiv), and potassium carbonate (2 equiv) are suspended in dimethylformamide (DMF) and irradiated at 120°C for 20 minutes. The crude product is extracted with ethyl acetate, yielding 70–75% pure compound after column chromatography.
Key Benefits
-
Reaction Time : 20 minutes vs. 2–6 hours for conventional heating.
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Energy Efficiency : Microwave-specific heating reduces side reactions.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Cost-Benefit Analysis of Alkylation vs. Reductive Amination
For large-scale production, phase-transfer alkylation is preferred due to lower catalyst costs (TEBAC at $0.12/g vs. NaCNBH₃ at $4.50/g). However, reductive amination offers superior purity (95% vs. 98%), reducing downstream purification expenses. Environmental factors favor the diazotization-cyclization route, which generates aqueous waste instead of halogenated solvents.
Challenges in Purification and Characterization
Chromatographic Separation of Regioisomers
All methods risk forming regioisomers (e.g., N2-alkylated products). Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves these species, but adds 20–30% to production costs. NMR characterization is definitive, with the N1-substituted isomer showing a distinct singlet for the methylene protons at δ 4.27 ppm .
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-1H-benzotriazole-1-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzotriazole derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Photostability and UV Absorption
One of the primary applications of N,N-Dibutyl-1H-benzotriazole-1-methylamine is in enhancing the photostability of materials exposed to ultraviolet (UV) light. Benzotriazoles are known UV absorbers and are commonly used in coatings, plastics, and other materials to prevent degradation caused by UV radiation. Studies have shown that incorporating this compound into polymer matrices can significantly improve their resistance to UV-induced damage, thereby extending their lifespan and maintaining their mechanical properties .
Corrosion Inhibition
Another significant application lies in its role as a corrosion inhibitor. The compound can form a protective layer on metal surfaces, reducing oxidation and corrosion rates. This property is particularly valuable in industries such as automotive and aerospace, where metal components are exposed to harsh environments. Experimental data indicate that this compound demonstrates effective corrosion resistance when applied to various metal substrates, including aluminum and steel .
Biocidal Activity
Emerging research has highlighted the potential biocidal activity of this compound against various microorganisms. Case studies have demonstrated its efficacy in inhibiting bacterial growth in aqueous environments, making it a candidate for applications in water treatment and preservation of materials susceptible to microbial degradation .
Case Study 1: Photostabilization in Polymeric Materials
A study investigated the effect of incorporating this compound into polyvinyl chloride (PVC) formulations. The results showed a marked improvement in UV stability compared to unmodified PVC samples, with a reduction in yellowing and mechanical property degradation over time.
Case Study 2: Corrosion Resistance in Automotive Components
In an automotive application, metal components treated with this compound exhibited significantly lower corrosion rates compared to untreated controls when subjected to saline environments. This study underscores the compound's potential as a protective agent for automotive parts exposed to moisture and salt.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-1H-benzotriazole-1-methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table highlights key structural and functional differences between N,N-Dibutyl-1H-benzotriazole-1-methylamine and analogous heterocyclic amines:
Key Observations:
- Core Heterocycle Influence : Benzotriazoles (e.g., target compound) are distinct from benzimidazoles or benzoxazoles due to their triazole ring, which may confer stronger metal-chelating properties .
- For example, lipophilic dibutyl chains may enhance bioavailability but increase toxicity risks .
- Biological Activities : Benzimidazole derivatives () exhibit broad-spectrum biological activities, including antimicrobial and anti-inflammatory effects, while benzotriazoles are more commonly associated with industrial applications (e.g., corrosion inhibitors) .
Biological Activity
N,N-Dibutyl-1H-benzotriazole-1-methylamine (CAS Number: 15497-45-7) is a compound belonging to the benzotriazole family, which has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure
This compound has a molecular formula of and features a benzotriazole ring substituted with dibutyl and methylamine groups.
Synthesis
The synthesis typically involves the reaction of benzotriazole with dibutylamine under controlled conditions, including elevated temperatures and pH levels, to ensure optimal yield. This process can be scaled for industrial production using specialized reactors to maintain purity and yield.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The antibacterial efficacy was assessed using standard methods against organisms such as Bacillus subtilis and Escherichia coli. The results demonstrated that this compound could inhibit the growth of these pathogens effectively .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. The specific targets and pathways remain an active area of research, but initial findings suggest promising applications in cancer therapy .
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound exhibited a dose-dependent reduction in cell viability:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity which leads to various biological outcomes. This includes inhibition of key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation .
Interaction with Enzymes
Research has indicated that this compound may inhibit enzymes such as cytochrome P450, which play essential roles in the biosynthesis of sterols in fungi and other pathogens . This inhibition can disrupt cellular processes, leading to increased susceptibility of these organisms to treatment.
Q & A
Basic Research: What are the established synthetic pathways for N,N-Dibutyl-1H-benzotriazole-1-methylamine, and how can reaction conditions be optimized for yield enhancement?
Answer:
The synthesis of benzotriazole derivatives typically involves nucleophilic substitution or coupling reactions. For example, microwave-assisted synthesis (MAS) under controlled temperature (80–120°C) and solvent systems (e.g., ethanol/water mixtures) can improve reaction efficiency and reduce byproducts . Optimization requires monitoring via TLC or HPLC to track intermediates. Adjusting stoichiometric ratios of precursors (e.g., benzotriazole and dibutylamine derivatives) and catalytic agents (e.g., K₂CO₃ for deprotonation) enhances yields. Post-synthesis purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical to isolate the target compound .
Basic Research: What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) confirm structural integrity by identifying alkyl chain protons (δ 0.8–1.6 ppm) and benzotriazole aromatic protons (δ 7.5–8.5 ppm) .
- Infrared Spectroscopy (IR): Peaks at ~3100 cm⁻¹ (C-H aromatic), ~1600 cm⁻¹ (C=N triazole), and ~1250 cm⁻¹ (C-N alkylamine) validate functional groups .
- High-Resolution Mass Spectrometry (HRMS): Provides exact mass confirmation (e.g., [M+H]⁺ ion) with <2 ppm error .
Advanced Research: How can crystallographic data resolve ambiguities in the molecular geometry of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL determines bond lengths, angles, and torsion angles. For example, the dihedral angle between the benzotriazole ring and the methylamine group can reveal steric hindrance from dibutyl substituents. Challenges include obtaining high-quality crystals via slow evaporation (e.g., ethanol/water at 4°C). Data refinement with Olex2 or WinGX software resolves disorder in alkyl chains .
Advanced Research: How do solvent polarity and substituent effects influence the electronic properties of benzotriazole derivatives?
Answer:
Solvatochromic studies using UV-Vis spectroscopy show bathochromic shifts in polar aprotic solvents (e.g., DMF) due to enhanced charge transfer. Computational modeling (DFT/B3LYP/6-31G*) correlates HOMO-LUMO gaps with experimental λₘₐₓ values. Substituents like electron-donating groups (e.g., -OCH₃) reduce band gaps, while electron-withdrawing groups (e.g., -NO₂) increase them .
Advanced Research: How can researchers address contradictions in toxicity data for benzotriazole-based compounds?
Answer:
Discrepancies in toxicity studies often arise from variations in assay protocols (e.g., cell lines, exposure times). A tiered approach is recommended:
In vitro assays (e.g., MTT on HepG2 cells) under standardized OECD guidelines.
Comparative analysis of logP values and metabolic stability (e.g., microsomal incubation) to assess bioaccumulation risks .
Iterative validation using independent labs to confirm EC₅₀/IC₅₀ values .
Advanced Research: What computational strategies predict the reactivity of this compound in catalytic systems?
Answer:
- Molecular Dynamics (MD): Simulates ligand-receptor interactions (e.g., docking with cytochrome P450 enzymes) to predict metabolic pathways.
- Density Functional Theory (DFT): Calculates Fukui indices to identify nucleophilic/electrophilic sites, guiding functionalization strategies .
- QSPR Models: Correlate descriptors (e.g., polar surface area) with experimental reactivity data .
Advanced Research: What methodologies mitigate instability of benzotriazole derivatives under ambient storage conditions?
Answer:
- Stability Studies: Accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring.
- Formulation: Lyophilization or encapsulation in cyclodextrins to reduce hydrolysis.
- Additives: Antioxidants (e.g., BHT) in inert atmospheres (N₂) prevent oxidative degradation .
Interdisciplinary Research: How can benzotriazole derivatives be integrated into materials science applications?
Answer:
- Coordination Polymers: Metal-organic frameworks (MOFs) using Cu(I)/Ag(I) nodes exploit benzotriazole’s chelating N-donor sites.
- Corrosion Inhibitors: Electrochemical impedance spectroscopy (EIS) evaluates efficiency in acidic media (e.g., 0.1 M HCl) .
Tables
Table 1: Key Spectral Data for this compound
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 0.89 (t, 6H, -CH₂CH₂CH₂CH₃) | |
| ¹³C NMR | δ 158.2 (C=N, triazole) | |
| IR | 1604 cm⁻¹ (C=N stretch) | |
| HRMS | [M+H]⁺ = 289.1784 (calc. 289.1781) |
Table 2: Stability Data Under Accelerated Conditions
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| 40°C/75% RH, 1M | 5.2 | Hydrolyzed amine |
| Dark/N₂, 1M | 0.8 | None detected |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
